molecular formula C10H17NO3 B15277152 1-Acetyl-4-ethylpiperidine-4-carboxylic acid

1-Acetyl-4-ethylpiperidine-4-carboxylic acid

Cat. No.: B15277152
M. Wt: 199.25 g/mol
InChI Key: NPPITDSUZPEFOV-UHFFFAOYSA-N
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Description

1-Acetyl-4-ethylpiperidine-4-carboxylic acid (CAS: 25503-90-6) is a substituted piperidine derivative characterized by an acetyl group at the 1-position and an ethyl group at the 4-position of the piperidine ring. It is also known as N-acetylisonipecotic acid and is utilized in pharmaceutical research as a building block for prodrugs or enzyme inhibitors due to its carboxylic acid functionality and structural rigidity . Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 201.23 g/mol. The compound exhibits moderate aqueous solubility (Log S = -1.88) and is typically synthesized via acetylation of 4-ethylpiperidine-4-carboxylic acid derivatives .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

1-acetyl-4-ethylpiperidine-4-carboxylic acid

InChI

InChI=1S/C10H17NO3/c1-3-10(9(13)14)4-6-11(7-5-10)8(2)12/h3-7H2,1-2H3,(H,13,14)

InChI Key

NPPITDSUZPEFOV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)C(=O)C)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-acetyl-4-ethylpiperidine-4-carboxylic acid involves several steps, typically starting with the preparation of the piperidine ring One common method involves the cyclization of appropriate precursors under acidic or basic conditionsIndustrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Acetyl-4-ethylpiperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often facilitated by reagents like halides or sulfonates.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Acetyl-4-ethylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-4-ethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between the target compound and analogs:

Compound Name Substituents at 1-Position Substituents at 4-Position Key Functional Groups
1-Acetyl-4-ethylpiperidine-4-carboxylic acid Acetyl (-COCH₃) Ethyl (-CH₂CH₃) Carboxylic acid (-COOH)
1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl Pyridinyl (aromatic ring) Hydrogen Carboxylic acid, hydrochloride salt
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl (-COOCH₂CH₃) Hydrogen Carboxylic acid
1-Isopropylpiperidine-4-carboxylic acid Isopropyl (-CH(CH₃)₂) Hydrogen Carboxylic acid
1-Acetylpiperidine-4-carbaldehyde Acetyl Hydrogen Aldehyde (-CHO)

Key Observations :

  • The ethyl group at the 4-position increases steric bulk, which may influence binding affinity in biological systems compared to smaller substituents like hydrogen .

Physicochemical Properties

Property This compound 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid 1-Isopropylpiperidine-4-carboxylic acid
Molecular Weight (g/mol) 201.23 215.22 185.25
Boiling Point (°C) Not reported 385.3 ± 32.0 Not reported
Log S (ESOL) -1.88 -1.92 -2.05
Hydrogen Bond Acceptors 3 4 2

Analysis :

  • The ethoxycarbonyl derivative exhibits lower solubility (Log S = -1.92) due to its larger hydrophobic group, while the isopropyl analog has even lower solubility (-2.05) due to increased lipophilicity .
  • The target compound’s carboxylic acid group enhances polarity, improving bioavailability compared to ester or aldehyde derivatives .

Biological Activity

1-Acetyl-4-ethylpiperidine-4-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various molecular targets, making it a subject of interest in medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is C10H17NO3C_{10}H_{17}NO_3, with a molecular weight of 199.25 g/mol. Its IUPAC name reflects its structural components, which include an acetyl group and an ethyl substituent on the piperidine ring.

PropertyValue
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
IUPAC NameThis compound
InChI KeyNPPITDSUZPEFOV-UHFFFAOYSA-N

The mechanism of action for this compound primarily involves its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of metabolic pathways or antimicrobial activity. Notably, studies have demonstrated that this compound can inhibit certain enzymes involved in viral replication, suggesting potential antiviral properties .

Antiviral Activity

Recent research indicates that derivatives of piperidine, including this compound, exhibit antiviral properties. For instance, compounds within this class have shown modest inhibition against the main protease (M pro) of SARS-CoV-2, highlighting their potential as therapeutic agents against COVID-19 .

Antimicrobial Properties

In vitro studies have suggested that this compound may possess antimicrobial properties. The structure allows it to interfere with bacterial cell wall synthesis or disrupt metabolic functions essential for bacterial survival.

Case Studies

  • SARS-CoV-2 Inhibition : A study focusing on piperidine derivatives found that this compound could inhibit the main protease of SARS-CoV-2, although the activity was modest compared to other known inhibitors .
  • Antimicrobial Testing : Another investigation evaluated various piperidine derivatives for their antimicrobial efficacy against common pathogens. The results indicated that certain modifications to the piperidine structure enhanced antibacterial activity, suggesting a structure-activity relationship worth exploring further .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

  • Substituents on the Piperidine Ring : Variations in substituents can alter binding affinity to target proteins.
  • Functional Groups : The presence of acetyl and ethyl groups contributes to the compound's lipophilicity and overall biological activity.

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